molecular formula C11H13N3S B13479411 5-Isopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol

5-Isopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol

Katalognummer: B13479411
Molekulargewicht: 219.31 g/mol
InChI-Schlüssel: ZJAKLEDLFUZZIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with isopropyl and phenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with isopropyl isothiocyanate, followed by cyclization. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Alkylated or acylated triazole derivatives.

    Cyclization: Polycyclic heterocycles.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Isopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with nucleic acids and proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of an isopropyl group.

    5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains an additional phenoxy group.

Uniqueness

5-Isopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and phenyl groups on the triazole ring enhances its lipophilicity and potential for biological activity .

Eigenschaften

Molekularformel

C11H13N3S

Molekulargewicht

219.31 g/mol

IUPAC-Name

4-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13N3S/c1-8(2)10-12-13-11(15)14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)

InChI-Schlüssel

ZJAKLEDLFUZZIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NNC(=S)N1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.